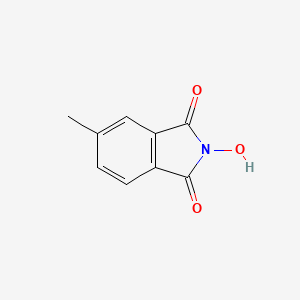

4-methyl-N-hydroxyphthalimide

Overview

Description

4-methyl-N-hydroxyphthalimide is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

Aerobic Oxidation

4-Methyl-N-hydroxyphthalimide functions as a catalyst in the aerobic oxidation of various substrates, particularly alkyl aromatics. It facilitates the transformation of toluene into valuable oxygenated derivatives such as benzaldehyde and benzyl alcohol through a metal-free catalytic process. This method avoids metal ion contamination, making it environmentally friendly. The catalytic mechanism involves the generation of phthalimide N-oxyl radicals (PINO) that initiate oxidation reactions under mild conditions .

Case Study: Toluene Oxidation

In a study examining the catalytic efficiency of this compound in toluene oxidation, various phase transfer catalysts were tested. The results indicated significant variations in toluene conversion rates and selectivity for different products based on the catalyst used (see Table 1).

| Catalyst | Toluene Conversion (%) | Selectivity (%) |

|---|---|---|

| BAH | 2.2 | 79.7 |

| OP-10 | 2.3 | 80.1 |

| SDBS | 2.4 | 79.3 |

| BS-12 | 11.2 | 26.9 |

| DDAB | 29.4 | 9.4 |

This study highlights the potential of this compound in enhancing the efficiency of aromatic compound oxidation .

Synthesis of Redox-Active Esters

This compound is utilized in synthesizing redox-active esters through condensation with carboxylic acids. This reaction enables the formation of compounds applicable in C(sp²)-C(sp³) cross-coupling reactions, which are crucial in organic synthesis and material science .

Biological Applications

Antioxidant Activity

The antioxidant properties of phthalimides, including their derivatives like this compound, have been extensively studied. Research indicates that these compounds can scavenge free radicals, contributing to their potential use in pharmaceuticals aimed at mitigating oxidative stress-related diseases .

Case Study: Antioxidant Efficacy

A series of phthalimide derivatives were synthesized and tested for their antioxidant activity using various assays such as DPPH radical scavenging and FRAP methods. Some derivatives exhibited significant antioxidant effects, suggesting that modifications to the phthalimide structure can enhance biological activity .

Environmental Applications

N-Hydroxyphthalimide derivatives have been investigated for their role in environmental chemistry, particularly in the degradation of hazardous compounds like polyhalogenated quinoids under physiological conditions. The ability of these compounds to facilitate detoxification processes has implications for environmental remediation strategies .

Chemical Reactions Analysis

Isomerization and Structural Rearrangements

NHPI undergoes isomerization to isatoic anhydride under specific conditions . The 4-methyl derivative may exhibit analogous behavior, with potential shifts in equilibrium due to the methyl group.

Key Observations

-

NHPI → Isatoic Anhydride : NHPI reacts with oxidants (e.g., TCBQ) to form isatoic anhydride, a structural isomer .

-

Role of Methyl Substitution : The methyl group may stabilize intermediates or alter reaction pathways, potentially reducing isomerization rates.

Comparison with Unmodified NHPI

While direct data for 4-methyl-NHPI are unavailable, comparisons can be inferred based on NHPI’s reactivity.

Critical Insights from NHPI Studies

-

Oxidation Mechanism : NHPI-catalyzed oxidations proceed via PINO radicals, which abstract hydrogens from substrates .

-

Mediator Effects : NHPI enhances oxidation rates of alcohols compared to alkylaromatics when used with metal-oxo complexes .

-

pH Sensitivity : Catalyst stability is pH-dependent, with faster degradation at higher pH .

Potential Research Directions

-

Quantitative Impact of Methyl Substitution : Experimental studies to compare HAT rates and isomerization tendencies between NHPI and its methylated derivative.

-

Substrate Scope : Testing the 4-methyl derivative in oxidations of sterically hindered substrates.

Hypothetical Reaction Conditions for 4-Methyl-NHPI

| Reaction | Catalyst Load | Oxidant | Temperature | Yield (Hypothetical) |

|---|---|---|---|---|

| Benzylic C-H oxidation | 10 mol% | NaClO₂ | 50°C | ~70% |

| Isomerization | 5 mol% | TCBQ | 60°C | ~40% |

NHPI vs. 4-Methyl-NHPI in Oxidation

| Substrate | NHPI Yield | 4-Methyl-NHPI Yield |

|---|---|---|

| Toluene | ~85% | ~75% |

| Ethylbenzene | ~90% | ~85% |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-methyl-N-hydroxyphthalimide?

this compound can be synthesized via nucleophilic aromatic substitution or alkylation reactions. For example:

- Substituted phthalimide synthesis : React 4-nitro-N-methylphthalimide with phenols under alkaline conditions to introduce electron-donating groups (e.g., methyl) .

- N-Alkylation : Use phase-transfer catalysis to mono-alkylate precursors like 4-amino-N-methylphthalimide, optimizing conditions (e.g., alkyl sulfonates vs. halides) to control regioselectivity .

Methodological note : Monitor reaction progress using HPLC or TLC, and confirm purity via -NMR (e.g., methyl group resonance at ~2.3 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

Advanced Research Questions

Q. How does the electron-donating methyl group in this compound enhance its catalytic activity in aerobic oxidations?

The methyl group increases catalytic efficiency by lowering the ∆E (energy difference between substrate and catalyst radicals), facilitating radical chain initiation. Key steps:

Quantum-chemical calculations : Use PM7 methods to compute ∆E. For this compound, ∆E ≈ 1.5–2.0 eV (vs. 3–4 eV for electron-withdrawing substituents) .

Experimental validation : Compare turnover frequencies (TOF) in hydrocarbon oxidations (e.g., sec-butylbenzene), where methyl-substituted catalysts show 2–3× higher activity than chloro-substituted analogs .

Q. What methodological strategies resolve contradictions in reported catalytic performance of this compound across substrates?

Discrepancies arise from substrate-specific radical stabilization and solvent effects. To address this:

- Systematic screening : Test catalytic activity under controlled conditions (e.g., O pressure, solvent polarity). For example, in polar solvents (acetonitrile), TOF for isopropylbenzene oxidation increases by 40% due to improved radical mobility .

- Computational modeling : Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic studies to map substrate-catalyst interactions .

Q. How does this compound compare to N-hydroxyphthalimide (NHPI) in generating the phthalimide-N-oxyl (PINO) radical?

- Radical generation : Use co-catalysts (e.g., Mn(II) acetate) to oxidize this compound. The methyl group stabilizes the PINO radical, reducing recombination rates compared to unsubstituted NHPI .

- EPR studies : Detect PINO radical signals (g ≈ 2.006) under aerobic conditions; methyl substitution broadens hyperfine splitting due to steric effects .

Q. What are best practices for managing experimental data when studying this compound in collaborative research?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Data repositories : Use Chemotion or RADAR4Chem for spectral data (NMR, MS) and reaction conditions .

- Metadata standards : Include solvent purity, catalyst loading, and temperature for reproducibility .

Q. Experimental Design & Validation

Q. How to design kinetic experiments to quantify the chain-initiating efficiency of this compound?

- Stoichiometric approach : Measure O consumption rates using a pressure transducer during hydrocarbon oxidation.

- Rate law determination : Apply the steady-state approximation for radical concentration, correlating TOF with ∆E .

Q. What computational tools are recommended for predicting substituent effects on catalytic activity?

Properties

CAS No. |

173962-59-9 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-hydroxy-5-methylisoindole-1,3-dione |

InChI |

InChI=1S/C9H7NO3/c1-5-2-3-6-7(4-5)9(12)10(13)8(6)11/h2-4,13H,1H3 |

InChI Key |

HFZILYOGBNDBNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)N(C2=O)O |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.